molecular formula C28H37NO4 B14334384 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 105800-45-1

2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid

Cat. No.: B14334384
CAS No.: 105800-45-1
M. Wt: 451.6 g/mol
InChI Key: MVZMODUNUPHGBB-UHFFFAOYSA-N
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Description

2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid is a complex organic compound with a unique structure that includes a cyclododecyl group, an amino group, and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the cyclododecyl ethylamine. This intermediate is then reacted with 2-hydroxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the cyclododecylethyl and amino groups.

    Cyclododecylamine: Contains the cyclododecyl group but lacks the hydroxybenzoyl and benzoic acid components.

Uniqueness

2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its combination of a large cyclododecyl group with an amino and hydroxybenzoyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

105800-45-1

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

2-[4-(2-cyclododecylethylamino)-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C28H37NO4/c30-26-20-22(16-17-25(26)27(31)23-14-10-11-15-24(23)28(32)33)29-19-18-21-12-8-6-4-2-1-3-5-7-9-13-21/h10-11,14-17,20-21,29-30H,1-9,12-13,18-19H2,(H,32,33)

InChI Key

MVZMODUNUPHGBB-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)CCNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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